1-(1-Chloro-2,2,2-trifluoro-1-isocyanatoethyl)-4-methylbenzene
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Overview
Description
1-(1-Chloro-2,2,2-trifluoro-1-isocyanatoethyl)-4-methylbenzene is a chemical compound with the molecular formula C10H7ClF3NO and a molecular weight of 249.62 g/mol This compound is characterized by the presence of a benzene ring substituted with a 1-chloro-2,2,2-trifluoro-1-isocyanatoethyl group and a methyl group
Preparation Methods
The synthesis of 1-(1-Chloro-2,2,2-trifluoro-1-isocyanatoethyl)-4-methylbenzene typically involves the reaction of 4-methylbenzene with 1-chloro-2,2,2-trifluoroethyl isocyanate under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
1-(1-Chloro-2,2,2-trifluoro-1-isocyanatoethyl)-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the isocyanate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Addition Reactions: The isocyanate group can react with compounds containing active hydrogen atoms, such as amines and alcohols, to form urea and carbamate derivatives.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
1-(1-Chloro-2,2,2-trifluoro-1-isocyanatoethyl)-4-methylbenzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive isocyanate group.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(1-Chloro-2,2,2-trifluoro-1-isocyanatoethyl)-4-methylbenzene involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and enzymes. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
1-(1-Chloro-2,2,2-trifluoro-1-isocyanatoethyl)-4-methylbenzene can be compared with other similar compounds, such as:
1-(1-Chloro-2,2,2-trifluoro-1-isocyanatoethyl)benzene: Similar structure but without the methyl group on the benzene ring.
1-(1-Chloro-2,2,2-trifluoro-1-isocyanatoethyl)-4-ethylbenzene: Similar structure but with an ethyl group instead of a methyl group on the benzene ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications.
Properties
CAS No. |
58593-90-1 |
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Molecular Formula |
C10H7ClF3NO |
Molecular Weight |
249.61 g/mol |
IUPAC Name |
1-(1-chloro-2,2,2-trifluoro-1-isocyanatoethyl)-4-methylbenzene |
InChI |
InChI=1S/C10H7ClF3NO/c1-7-2-4-8(5-3-7)9(11,15-6-16)10(12,13)14/h2-5H,1H3 |
InChI Key |
ZBQHJFDDMBYLPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(F)(F)F)(N=C=O)Cl |
Origin of Product |
United States |
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